

Application Notes and Protocols: RGN6024 Oral Dosing in Mouse Models

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Compound of Interest

Compound Name: RGN6024

Cat. No.: B15608534

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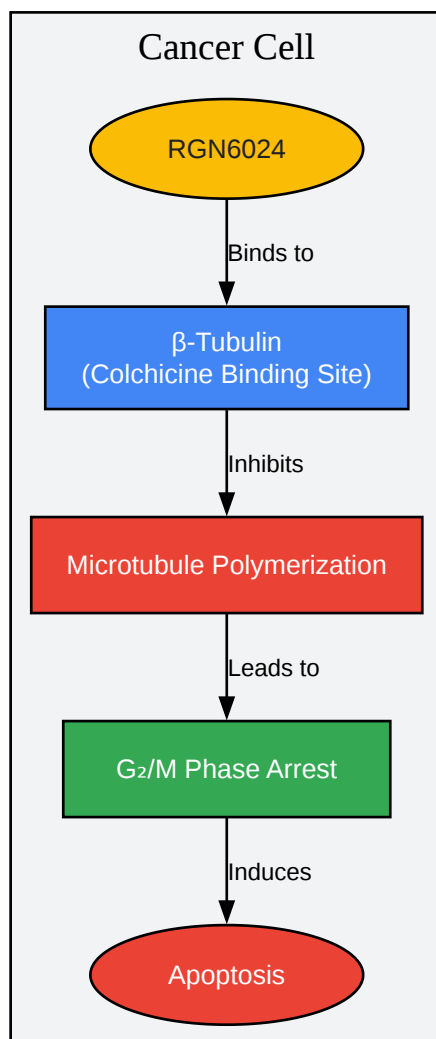
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral dosing protocols for the novel, brain-penetrant, small-molecule tubulin destabilizer, **RGN6024**, in various mouse models of glioblastoma (GBM). The following sections detail the mechanism of action, pharmacokinetic profiles, and established experimental protocols to guide preclinical research and development.

Mechanism of Action

RGN6024 is a microtubule-targeting agent that functions by destabilizing tubulin polymerization.^{[1][2]} It specifically binds to the colchicine-binding pocket of β -tubulin, leading to G₂–M cell cycle arrest in glioblastoma cells.^[1] A key advantage of **RGN6024** is its ability to circumvent common drug resistance mechanisms, such as overexpression of β III-tubulin.^[1] Furthermore, it has demonstrated the ability to cross the blood-brain barrier (BBB), a critical feature for treating central nervous system cancers like GBM.^{[1][3][4][5]}

Below is a diagram illustrating the signaling pathway of **RGN6024**.



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Caption: **RGN6024** signaling pathway in cancer cells.

Pharmacokinetic Profile

Pharmacokinetic studies in male ICR mice have demonstrated the oral bioavailability and brain penetrance of **RGN6024**.^[1]

Parameter	Intravenous (3 mg/kg)	Oral (30 mg/kg)
Formulation	0.6 mg/mL in 10.5% HP- β -CD in saline	3 mg/mL in 30% HP- β -CD in saline
Mouse Strain	Male ICR (6-8 weeks old)	Male ICR (6-8 weeks old)
Number of Mice	n = 3 per group	n = 3 per group
Plasma Cmax	-	-
Brain Cmax	-	3,530 ng/g
Time to Brain Cmax	-	30 minutes

Table 1: Pharmacokinetic Parameters of **RGN6024** in ICR Mice.[1]

Efficacy Studies

RGN6024 has shown significant efficacy in reducing tumor growth in both subcutaneous and orthotopic xenograft mouse models of glioblastoma.

Subcutaneous Xenograft Model (LN-18)

In a temozolomide-resistant LN-18 GBM xenograft model using female CB17 SCID mice, orally administered **RGN6024** demonstrated a significant reduction in tumor growth.[1]

Dose Group	Dosing Schedule	Vehicle	Tumor Growth Reduction
7.5 mg/kg RGN6024	Once daily	30% 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) in saline	Significant reduction
15 mg/kg RGN6024	Once daily	30% HP- β -CD in saline	Significant reduction
25 mg/kg RGN6024	5 days on / 2 days off	30% HP- β -CD in saline	Significant reduction
25 mg/kg Temozolomide	5 days on / 2 days off	0.5% hydroxypropyl methylcellulose (HPMC)	Similar to vehicle

Table 2: Efficacy of Oral **RGN6024** in LN-18 Xenograft Model.[6]

Orthotopic Xenograft Model (BT142)

In an orthotopic murine model using female BALB/c nude mice with BT142 GBM cells, **RGN6024** suppressed tumor growth and significantly prolonged survival.[1]

Dose Group	Dosing Schedule	Vehicle	Outcome
15 mg/kg RGN6024	Once daily	30% HP- β -CD	Significantly prolonged survival
15 mg/kg RGN6024	Twice daily	30% HP- β -CD	Significantly prolonged survival
20 mg/kg RGN6024	Once daily	30% HP- β -CD	Significantly prolonged survival
20 mg/kg RGN6024	Alternate days	30% HP- β -CD	Significantly prolonged survival

Table 3: Efficacy of Oral **RGN6024** in Orthotopic BT142 Model.[1][7]

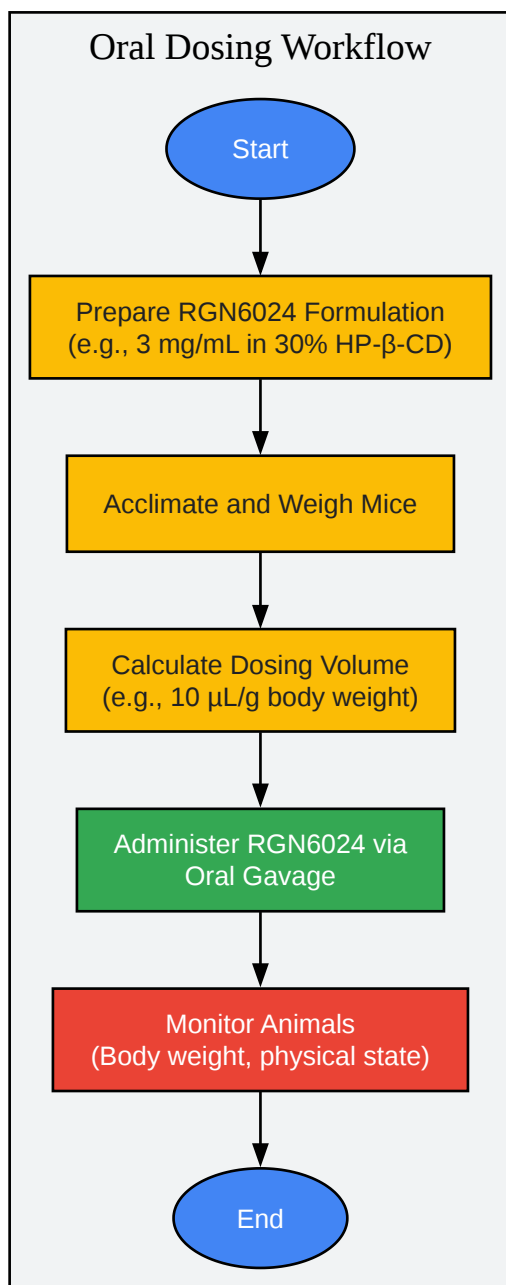
Experimental Protocols

RGN6024 Formulation for Oral Administration

RGN6024 is formulated for oral administration at a concentration of 3 mg/mL in a solution of 30% 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) in saline.^[1]

Oral Dosing Procedure in Mice

The following workflow outlines the general procedure for oral administration of **RGN6024** to mice.



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Caption: Experimental workflow for oral dosing of **RGN6024**.

Maximum Tolerated Dose (MTD) Study

An MTD study was performed in male ICR mice (6-8 weeks old) to determine the safety profile of **RGN6024**.

- Doses: 0, 10, 30, and 100 mg/kg.
- Administration: Once daily for 5 days by oral gavage.
- Monitoring: Animal weight and physical state were monitored for the 5 days of treatment and for 5 days post-administration.
- MTD Definition: The highest dose at which no mouse lost more than 20% of its body weight.
[\[1\]](#)

Pharmacokinetic Sample Collection and Analysis

For pharmacokinetic analysis, plasma and brain samples were collected at various time points post-administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, and 8 hours).[\[1\]](#) The concentration of **RGN6024** in the samples was determined using Liquid Chromatography with tandem mass spectrometry (LC/MS-MS).[\[1\]](#)

In Vivo Efficacy Study in Xenograft Models

- Tumor Cell Implantation:
 - Subcutaneous: LN-18 tumor cells are inoculated subcutaneously into the flank of CB17 SCID mice.
 - Orthotopic: BT142-Luc cells are implanted intracranially in BALB/c nude mice.[\[1\]](#)
- Treatment Initiation: Treatment begins when tumors reach a specified volume (e.g., approximately 92 mm³ for subcutaneous models).
- Dosing: Mice are dosed orally with **RGN6024** or vehicle according to the schedules outlined in Tables 2 and 3. Dosing volume is adjusted based on body weight (e.g., 10 µL/g).[\[1\]](#)
- Monitoring: Tumor growth is monitored regularly (e.g., three times a week for subcutaneous models, twice weekly via bioluminescent imaging for orthotopic models).[\[1\]](#) Body weight and general health of the animals are also monitored.[\[1\]](#)

- Endpoint: The study concludes after a predetermined period (e.g., 15 days for the LN-18 model, 49 days for the BT142 model) or when humane endpoints are reached.[1][6]

These protocols and data provide a solid foundation for the design and execution of preclinical studies involving the oral administration of **RGN6024** in mouse models of glioblastoma. Researchers should adapt these protocols to their specific experimental needs while adhering to institutional animal care and use guidelines.

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